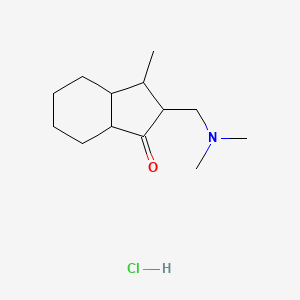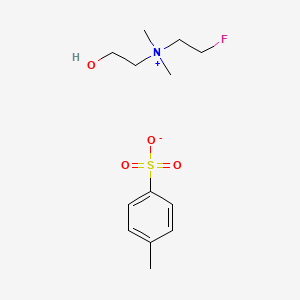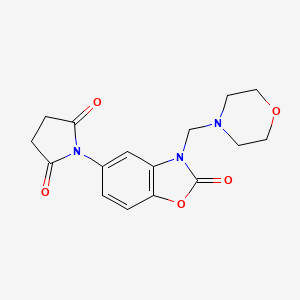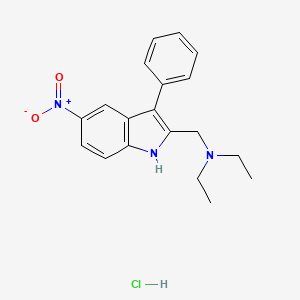
Saicar dibarium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saicar dibarium, also known as succinylaminoimidazolecarboxamide ribose-5’-phosphate dibarium, is a compound that plays a crucial role in the de novo purine nucleotide biosynthesis pathway. It is an intermediate metabolite formed during the synthesis of purines, which are essential components of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Saicar dibarium is synthesized through a series of enzymatic reactions. The primary synthetic route involves the conversion of ATP, L-aspartate, and 5-aminoimidazole-4-carboxyribonucleotide (CAIR) to 5-aminoimidazole-4-(N-succinylcarboxamide) ribonucleotide (SAICAR), ADP, and phosphate. This reaction is catalyzed by the enzyme phosphoribosylaminoimidazolesuccinocarboxamide synthetase (SAICAR synthetase) .
Industrial Production Methods
Industrial production of this compound typically involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used to catalyze the synthesis of this compound under controlled conditions. The process may involve fermentation techniques and purification steps to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Saicar dibarium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Saicar dibarium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study purine biosynthesis and related biochemical pathways.
Biology: The compound is studied for its role in cellular metabolism and its effects on various biological processes.
Wirkmechanismus
The mechanism of action of Saicar dibarium involves its interaction with specific enzymes and molecular targets. One of the key interactions is with the enzyme pyruvate kinase isoform M2 (PKM2), which plays a crucial role in the metabolic reprogramming of cancer cells. This compound stimulates the activity of PKM2, promoting cancer cell survival under glucose-limited conditions. This interaction is essential for the metabolic adaptation of cancer cells and their proliferation .
Vergleich Mit ähnlichen Verbindungen
Saicar dibarium can be compared with other similar compounds involved in purine biosynthesis, such as:
Adenylosuccinate: Another intermediate in the purine biosynthesis pathway, involved in the conversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP).
5-Aminoimidazole-4-carboxamide ribonucleotide (AICAR): A precursor in the purine biosynthesis pathway, known for its role in cellular energy metabolism.
Succinyladenosine: A compound related to this compound, involved in the salvage pathway of purine metabolism.
This compound is unique in its specific interaction with PKM2 and its role in cancer cell metabolism, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
6057-44-9 |
|---|---|
Molekularformel |
C13H15Ba2N4O12P |
Molekulargewicht |
724.9 g/mol |
IUPAC-Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]butanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1 |
InChI-Schlüssel |
PPKOPCLLXBFYGS-KGBHUAOWSA-J |
Isomerische SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N)C(=O)N[C@@H](CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Kanonische SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



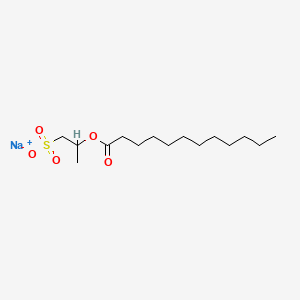
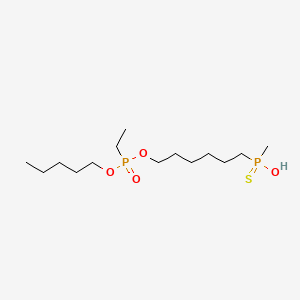

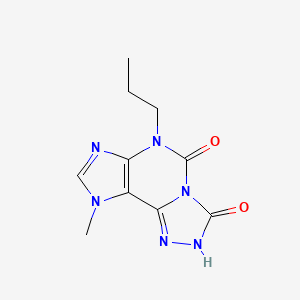
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
